molecular formula C9H6BrClN2 B8617300 5-Bromo-3-chloro-2-methylquinoxaline

5-Bromo-3-chloro-2-methylquinoxaline

Cat. No. B8617300
M. Wt: 257.51 g/mol
InChI Key: NTVWTWAYJHOASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-chloro-2-methylquinoxaline is a useful research compound. Its molecular formula is C9H6BrClN2 and its molecular weight is 257.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-chloro-2-methylquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-chloro-2-methylquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

5-bromo-3-chloro-2-methylquinoxaline

InChI

InChI=1S/C9H6BrClN2/c1-5-9(11)13-8-6(10)3-2-4-7(8)12-5/h2-4H,1H3

InChI Key

NTVWTWAYJHOASX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC=C2Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of 8-bromo-3-methylquinoxalin-2(1H)-one (6.33 g, 26.5 mmol) in phosphorus oxychloride (20 mL, 219 mmol) was heated at reflux for 1.5 h in a round-bottomed flask fitted with a water-cooled reflux condenser and drying tube. Excess POCl3 was removed in vacuo (16 Torr, 36° C.), and the residue was taken up in DCM (50 mL), transferred to an Erlenmeyer flask, cooled to 0° C., and saturated aq. NaHCO3 (ca. 80 mL) was added (cautiously, with rapid stirring). The resulting biphasic mixture was stirred rapidly for 5 min. Upon cessation of gas evolution, the mixture was extracted with DCM (3×200 mL), and the combined extracts were dried over Na2SO4, filtered, and concentrated onto silica gel. Chromatographic purification of the residue (silica gel, 0-30% EtOAc/hexanes) furnished 5-bromo-3-chloro-2-methylquinoxaline (126e; 5.12 g, 19.85 mmol, 75% yield) as a light-yellow solid: 1H NMR (400 MHz, CDCl3) δ ppm 8.02 (1H, d, J=7.6 Hz), 8.00 (1H, dd, J=8.4, 1.2 Hz), 7.60 (1H, t, J=7.9 Hz), 2.87 (3H, s). m/z (ESI, +ve) 256.9 (M+H)+.
Quantity
6.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.